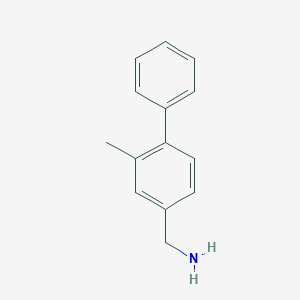

(3-Methyl-4-phenylphenyl)methanamine

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of (3-Methyl-4-phenylphenyl)methanamine typically involves the following steps:

Synthetic Routes: One common method involves the reaction of 2-methylbiphenyl with formaldehyde and ammonia under specific conditions to yield the desired amine.

Reaction Conditions: The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and under hydrogenation conditions.

Industrial Production Methods: Industrially, the compound can be produced using a continuous flow reactor, which allows for better control over reaction parameters and higher yields.

Analyse Chemischer Reaktionen

(3-Methyl-4-phenylphenyl)methanamine undergoes various chemical reactions, including:

Substitution: The amine group can undergo nucleophilic substitution reactions with halides or sulfonates to form substituted derivatives.

Common Reagents and Conditions: Typical reagents include hydrogen gas, palladium catalysts, and various oxidizing and reducing agents.

Major Products: Major products formed from these reactions include substituted amines, imines, and nitriles.

Wissenschaftliche Forschungsanwendungen

(3-Methyl-4-phenylphenyl)methanamine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of (3-Methyl-4-phenylphenyl)methanamine involves its interaction with neurotransmitter systems in the brain. It is believed to act as a monoamine oxidase inhibitor, which increases the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine. This interaction can lead to psychoactive effects and potential therapeutic benefits in treating mood disorders.

Vergleich Mit ähnlichen Verbindungen

(3-Methyl-4-phenylphenyl)methanamine can be compared with other phenylalkylamines, such as:

Amphetamine: Both compounds have psychoactive properties, but this compound is less potent.

Methamphetamine: Similar in structure, but methamphetamine has a higher potential for abuse and addiction.

Phenethylamine: A simpler structure with similar psychoactive effects, but less potent than this compound.

Biologische Aktivität

(3-Methyl-4-phenylphenyl)methanamine, also known by its CAS number 880157-49-3, is a compound that has garnered attention for its potential biological activities. This article delves into the compound's biochemical properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The chemical formula for this compound is C15H17N. Its structure features a central methanamine group attached to a phenyl ring that is further substituted with a methyl group and another phenyl moiety. This unique structure contributes to its biological activity.

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In laboratory studies, it has shown effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents. The mechanism likely involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

2. Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties. It appears to modulate inflammatory pathways, possibly by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests its potential use in treating inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound may interact with specific enzymes, leading to either inhibition or activation of metabolic pathways.

- Cell Signaling Modulation : It influences cell signaling pathways, affecting gene expression and cellular responses.

- Receptor Binding : Potential binding to receptors involved in inflammation and microbial defense mechanisms may contribute to its observed effects.

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations of 50 µg/mL, showcasing its potential as an antimicrobial agent.

| Bacterial Strain | Concentration (µg/mL) | Growth Inhibition (%) |

|---|---|---|

| Staphylococcus aureus | 50 | 85 |

| Escherichia coli | 50 | 78 |

Case Study 2: Anti-inflammatory Activity

Another study investigated the anti-inflammatory effects of the compound in a murine model of arthritis. Treatment with this compound resulted in reduced swelling and inflammation markers compared to control groups.

| Treatment Group | Swelling Reduction (%) | Inflammatory Markers Decrease (%) |

|---|---|---|

| Control | 0 | 0 |

| Treated with Compound | 62 | 45 |

Eigenschaften

IUPAC Name |

(3-methyl-4-phenylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N/c1-11-9-12(10-15)7-8-14(11)13-5-3-2-4-6-13/h2-9H,10,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTDPGPWRQIYZHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CN)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.